Rate Constant for Deuterium Atom Transfer: Propanoyl Radical Quenching
The second-order rate constant for the reaction of the propanoyl radical with Bu₃SnD was measured at 3 × 10⁵ M⁻¹ s⁻¹ by laser flash photolysis with time-resolved infrared detection in hexane/di-t-butyl peroxide at room temperature [1]. This value represents the deuterium atom transfer efficiency to an acyl radical center, a key parameter for designing radical chain sequences where premature termination by hydrogen/deuterium abstraction must be balanced against desired cyclization or intermolecular addition steps.
| Evidence Dimension | Second-order rate constant for H/D atom transfer to propanoyl radical |
|---|---|
| Target Compound Data | k = 3 × 10⁵ M⁻¹ s⁻¹ (Bu₃SnD) |
| Comparator Or Baseline | Bu₃SnH: data not directly measured in same study; however, primary KIE for Sn–H vs Sn–D bond cleavage typically ranges from 2–8 [2] |
| Quantified Difference | Bu₃SnD rate constant provides baseline for deuterium-specific kinetics; expected kH/kD ≈ 2–8 based on bond strength differences |
| Conditions | Hexane/di-t-butyl peroxide solvent, room temperature, 308 nm laser flash photolysis, time-resolved IR detection [1] |
Why This Matters
This rate constant enables precise kinetic modeling of radical cascades where deuterium incorporation must be timed relative to cyclization steps (e.g., hex-5-enoyl radical cyclizes at 2.2 × 10⁵ s⁻¹ [1]), informing reagent selection for optimal product distribution.
- [1] Brown, C. E.; Neville, A. G.; Rayner, D. M.; Ingold, K. U.; Lusztyk, J. Kinetic and Spectroscopic Studies on Acyl Radicals in Solution by Time-Resolved Infrared Spectroscopy. Aust. J. Chem. 1995, 48(2), 363–379. DOI: 10.1071/CH9950363. View Source
- [2] Pharmacy180.com. Isotope Effects – Mechanisms of Organic Reactions. Primary KIE ranges. View Source
